3-Methoxy-2-(trifluoromethyl)benzaldehyde
Overview
Description
3-Methoxy-2-(trifluoromethyl)benzaldehyde: is an aromatic aldehyde with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core. It is commonly used in organic synthesis and various chemical research applications due to its unique chemical properties.
Mechanism of Action
Action Environment
The action, efficacy, and stability of 3-Methoxy-2-(trifluoromethyl)benzaldehyde can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other substances that can interact with the compound, and the specific characteristics of the biological system in which the compound is acting.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts acylation of 3-methoxybenzaldehyde with trifluoromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under an inert atmosphere at room temperature to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 3-Methoxy-2-(trifluoromethyl)benzaldehyde may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed:
Oxidation: 3-Methoxy-2-(trifluoromethyl)benzoic acid.
Reduction: 3-Methoxy-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-Methoxy-2-(trifluoromethyl)benzaldehyde is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various pharmaceuticals, agrochemicals, and specialty chemicals .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl-substituted aromatic compounds on biological systems. It is also employed in the development of fluorescent probes and imaging agents .
Medicine: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of potential drug candidates. It is used in the development of novel therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation .
Comparison with Similar Compounds
3-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the methoxy group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)benzaldehyde: The trifluoromethyl group is positioned differently, affecting the compound’s electronic and steric properties.
4-(Trifluoromethoxy)benzaldehyde: Contains a trifluoromethoxy group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
Uniqueness: 3-Methoxy-2-(trifluoromethyl)benzaldehyde is unique due to the presence of both methoxy and trifluoromethyl groups on the benzaldehyde core. This combination imparts distinct electronic and steric effects, making it a valuable intermediate in various chemical syntheses and research applications .
Properties
IUPAC Name |
3-methoxy-2-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPNVFXNJYKWSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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